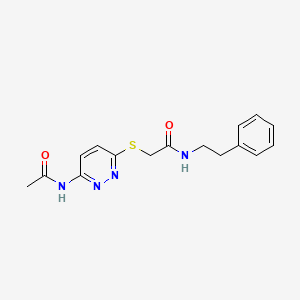
2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide, also known as APET, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. APET is a synthetic derivative of pyridazine, which has been found to possess various biological activities.
Applications De Recherche Scientifique
Insecticidal Activities
The synthesis of innovative heterocycles incorporating a thiadiazole moiety, including compounds related to 2-((6-acetamidopyridazin-3-yl)thio)-N-phenethylacetamide, has shown promising insecticidal properties. These compounds were evaluated for their efficacy against the cotton leafworm, Spodoptera littoralis, demonstrating the potential for agricultural applications in pest management (Fadda et al., 2017).
Antimicrobial and Antitumor Properties
Several studies have focused on the synthesis and evaluation of derivatives of this compound for their antimicrobial activities. For instance, novel sulphonamide derivatives have exhibited significant antimicrobial properties, highlighting their potential in developing new antibacterial and antifungal agents (Fahim & Ismael, 2019). Additionally, some derivatives have been identified with potent antitumor activities, particularly against human cervical cancer and lung cancer cell lines, indicating their potential in cancer therapy (Wu et al., 2017).
Synthesis of Heterocycles
The utility of thioureido-acetamides in synthesizing various heterocycles through one-pot cascade reactions has been explored, showcasing the versatility of related compounds in producing a wide range of heterocyclic structures with potential applications in materials science and pharmaceutical research (Schmeyers & Kaupp, 2002).
Optoelectronic Materials
Research into star-shaped pyrrole and thiophene functionalized monomers, related to the chemical structure of interest, has led to the development of copolymers with intriguing optoelectrochemical properties. These materials are of interest for applications in electronic devices, demonstrating the compound's relevance beyond biomedical applications (Ak & Toppare, 2009).
Propriétés
IUPAC Name |
2-(6-acetamidopyridazin-3-yl)sulfanyl-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O2S/c1-12(21)18-14-7-8-16(20-19-14)23-11-15(22)17-10-9-13-5-3-2-4-6-13/h2-8H,9-11H2,1H3,(H,17,22)(H,18,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXTBXFWYKNUKKX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NN=C(C=C1)SCC(=O)NCCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Chloro-2-methylphenyl)-1-bicyclo[1.1.1]pentanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid](/img/structure/B2395031.png)
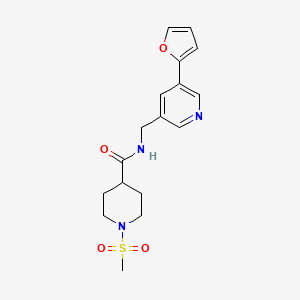
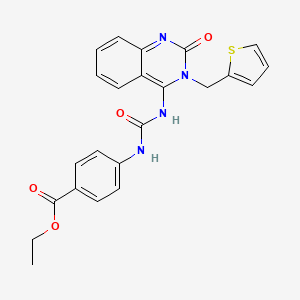
![{[(3-Acetylphenyl)sulfonyl]amino}acetic acid](/img/structure/B2395038.png)
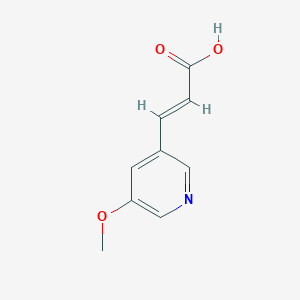
![4-[(2,4,6-Triphenylpyridin-1-ium-1-yl)methyl]pyridin-1-ium-1-olate perchlorate](/img/structure/B2395041.png)
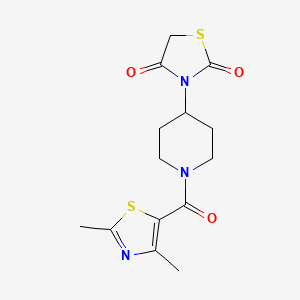
![4-Acetyl-5-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]furan-3-carboxylic acid](/img/structure/B2395044.png)


![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2395049.png)
![2-chloro-N-[2-(4-methoxyphenyl)ethyl]propanamide](/img/structure/B2395051.png)
![2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]-N-[2-(2,2,2-trifluoroethoxy)phenyl]acetamide](/img/structure/B2395052.png)
![N-[4-Chloro-2-(2-chlorobenzoyl)phenyl]acetamide](/img/structure/B2395054.png)